RHODIUM (III) SULFATE

描述

Significance of Rhodium(III) Sulfate (B86663) in Inorganic and Organometallic Chemistry Research

Rhodium(III) sulfate is a significant compound in the fields of inorganic and organometallic chemistry primarily due to its role as a catalyst and as a precursor for the synthesis of other rhodium complexes. In catalysis, it is employed in a variety of organic reactions, including C-H activation, which allows for the synthesis of complex organic molecules. mdpi.com It also serves as an oxidation catalyst in some organic reactions. sigmaaldrich.com

The compound is a key component in the formulation of catalysts for automotive catalytic converters, which are essential for controlling nitrogen oxide (NOx) emissions. pmarketresearch.com Furthermore, its application extends to the creation of corrosion-resistant coatings and in fuel cell technology, where it is added to platinum electrocatalysts to enhance the oxidation of fuels like ethanol (B145695) by facilitating the breaking of C-C and C-H bonds. sigmaaldrich.com In materials science, alloys of platinum and rhodium, derived from rhodium(III) sulfate, are used for highly corrosion-resistant coatings. sigmaaldrich.com

Historical Development of Synthetic Approaches to Rhodium(III) Sulfate

The initial documented attempts to synthesize rhodium(III) sulfate date back to 1929. These early methods involved the reaction of rhodium(III) hydroxide (B78521) with sulfuric acid. wikipedia.org Depending on the reaction conditions, this approach yielded two different hydrated forms: a yellow tetradecahydrate (Rh₂(SO₄)₃·14H₂O) and a red tetrahydrate (Rh₂(SO₄)₃·4H₂O). wikipedia.orgchemicalbook.com However, the exact nature and structure of these hydrates remained ambiguous for some time due to the limitations of analytical techniques available at the time. wikipedia.org

Subsequent research focused on refining these methods. Hydrothermal techniques, involving the dissolution of rhodium(III) oxide in dilute sulfuric acid under reflux, were developed to produce specific hydrated forms like the hexahydrate. researchgate.net A significant advancement in synthesis was reported in 2016 with a more efficient, scalable method. This approach involves the direct reaction of rhodium metal with concentrated sulfuric acid at high temperatures (400–475°C), bypassing the need for intermediate hydroxides and thereby improving yield and purity. wikipedia.org Different temperatures in this direct method can produce either the anhydrous or hydrated forms. wikipedia.org Other methods detailed in patent literature involve sintering rhodium powder with barium peroxide, followed by leaching the resulting cake in sulfuric acid in the presence of hydrogen peroxide to yield a chlorine-free solution of yellow rhodium sulfate. google.com

| Synthetic Method | Reactants | Key Conditions | Primary Product(s) | Reference |

| Hydroxide Route | Rhodium(III) hydroxide, Sulfuric acid | Ambient to 100°C | Yellow (14-hydrate) and Red (4-hydrate) forms | wikipedia.org |

| Oxide Route | Rhodium(III) oxide, Sulfuric acid | Reflux in dilute acid | Hydrated forms (e.g., hexahydrate) | researchgate.net |

| Direct Metal Oxidation | Rhodium metal, Concentrated Sulfuric acid | 400-475°C | Anhydrous or dihydrate forms | wikipedia.org |

| Peroxide Sintering | Rhodium powder, Barium peroxide, Sulfuric acid, Hydrogen peroxide | Sintering followed by leaching | Yellow rhodium sulfate solution | google.com |

| From Chloride Solution | Rhodium chloride solution, Ammonia (B1221849) solution, Sulfuric acid | Precipitation of hydroxide, then dissolution in H₂SO₄ at 5-20°C | Yellow rhodium sulfate powder | google.com |

Evolution of Research Methodologies for Rhodium(III) Sulfate Systems

The methodologies for studying rhodium(III) sulfate have evolved significantly, paralleling advances in analytical chemistry. Early 20th-century research was constrained by a lack of sophisticated structural elucidation tools, leading to ambiguity in the characterization of its various hydrated forms. wikipedia.org

Modern research employs a suite of advanced analytical techniques to provide a comprehensive understanding of the compound's structure, composition, and behavior. Solid-state rhodium(III) sulfates and their aqueous solutions are now routinely examined using methods such as:

X-ray Diffraction (XRD): This technique has been crucial in confirming the crystal structures of various hydrates, resolving earlier inconsistencies. researchgate.net

Spectroscopy: Infrared (IR) and electronic absorption spectroscopy are used to study the bonding and electronic transitions within the molecule. researchgate.net Novel spectrophotometric methods have also been developed for the quantitative determination of rhodium(III) in solutions, often involving the formation of colored complexes that can be measured at a specific wavelength. researchgate.netdirectivepublications.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 103Rh and 17O NMR spectroscopy have become powerful tools for studying the speciation of rhodium(III) sulfate in solution, revealing the equilibrium between monomeric and oligomeric complexes. researchgate.net

Thermal Analysis: Thermogravimetric Analysis (TGA) is used to study the thermal decomposition of rhodium(III) sulfate and its hydrates, providing information on their thermal stability and the process of dehydration. researchgate.net

| Analytical Technique | Information Provided | Reference |

| X-ray Diffraction (XRD) | Elucidation of crystal structure and phase composition of solid-state forms. | researchgate.net |

| IR & Electronic Spectroscopy | Information on chemical bonding, functional groups, and electronic structure. | researchgate.net |

| NMR Spectroscopy (¹⁰³Rh, ¹⁷O) | Study of complex formation and equilibrium between different species in solution. | researchgate.net |

| Thermogravimetric Analysis (TGA) | Determination of thermal stability and dehydration steps of hydrated forms. | researchgate.net |

| Spectrophotometry | Quantitative analysis of Rhodium(III) concentration in aqueous solutions. | researchgate.netdirectivepublications.org |

Overview of Major Academic Research Domains Involving Rhodium(III) Sulfate

Academic and industrial research involving rhodium(III) sulfate is concentrated in several key domains, driven by the compound's unique chemical properties.

Catalysis: This is the most prominent research area. Studies focus on its application in automotive catalytic converters for NOx reduction, where rhodium is indispensable. pmarketresearch.com Research also explores its use as a catalyst in organic synthesis for reactions like hydrogenation and hydroformylation, and in developing fuel cells. pmarketresearch.comvulcanchem.com A specific area of interest is its ability to catalyze the C-C bond cleavage in ethanol oxidation, which is important for direct ethanol fuel cells. sigmaaldrich.com

Electroplating and Surface Science: Rhodium(III) sulfate is a key electrolyte component for electroplating, used to produce bright, durable, and corrosion-resistant rhodium coatings. pmarketresearch.com These coatings are vital in high-tech electronics for connectors and in the jewelry industry. pmarketresearch.comchemicalbook.com

Environmental Chemistry: Research in this domain focuses on the recovery of rhodium from industrial wastewater and spent catalysts. researchgate.net Studies have investigated the use of sulfate-reducing bacteria (SRB) to enzymatically recover rhodium from solutions, highlighting a sustainable approach to recycling this precious metal. researchgate.net

Materials Science: This area investigates the creation of advanced materials incorporating rhodium. Rhodium(III) sulfate is used as a precursor to form platinum-rhodium alloys, which are noted for their exceptional resistance to corrosion and are used for protective coatings on substrates like stainless steel. sigmaaldrich.com

Structure

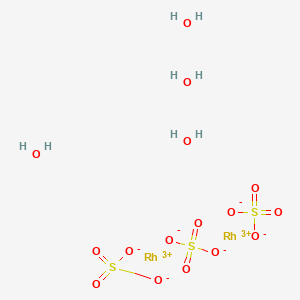

2D Structure

属性

IUPAC Name |

rhodium(3+);trisulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.4H2O.2Rh/c3*1-5(2,3)4;;;;;;/h3*(H2,1,2,3,4);4*1H2;;/q;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJITWKYISWZJBI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O16Rh2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336783 | |

| Record name | Rhodium(III) sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15274-78-9 | |

| Record name | Rhodium(III) sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Rhodium Iii Sulfate

Routes for the Preparation of Anhydrous Rhodium(III) Sulfate (B86663)

The synthesis of anhydrous rhodium(III) sulfate can be achieved through several methods, primarily involving the direct oxidation of rhodium metal or reactions with rhodium(III) oxide.

Oxidation of Rhodium Metal with Concentrated Sulfuric Acid

A direct and efficient method for producing anhydrous rhodium(III) sulfate involves the reaction of rhodium metal with concentrated sulfuric acid at elevated temperatures. wikipedia.org When rhodium metal powder is heated with 98% sulfuric acid at 400°C for 6 to 8 hours, it yields the anhydrous form of rhodium(III) sulfate. Interestingly, if the reaction temperature is increased to 475°C, the dihydrate form, Rh₂(SO₄)₃·2H₂O, is produced instead. wikipedia.org

While concentrated sulfuric acid is a strong oxidizing agent when heated, it does not react with rhodium at cold temperatures. melscience.com The high temperatures are necessary to overcome the metal's resistance to acid attack. melscience.comsciencemadness.org

Reaction Conditions for Anhydrous Rhodium(III) Sulfate Synthesis:

| Reactants | Temperature | Product |

|---|---|---|

| Rhodium metal powder + Concentrated H₂SO₄ (98%) | 400°C | Anhydrous Rh₂(SO₄)₃ |

Reactions Involving Rhodium(III) Oxide and Sulfuric Acid

Another common route to rhodium(III) sulfate involves the reaction of rhodium(III) oxide (Rh₂O₃) with sulfuric acid. The hydrated forms of rhodium(III) sulfate are typically synthesized by dissolving rhodium(III) oxide in dilute sulfuric acid under reflux conditions. For instance, using a 20–30% sulfuric acid solution at a temperature of 80–100°C yields the hexahydrate form as pink crystals.

The reaction can be represented by the following equation: Rh₂O₃ + 3H₂SO₄ → Rh₂(SO₄)₃ + 3H₂O

To obtain the anhydrous salt from this reaction, the resulting hydrated rhodium(III) sulfate would need to undergo a dehydration process, which involves heating to drive off the water of crystallization.

Synthesis and Isolation of Hydrated Rhodium(III) Sulfate Forms (e.g., Tetrahydrate, Hexahydrate, Tetradecahydrate)

The first documented attempts to synthesize rhodium(III) sulfate in 1929 involved the reaction of rhodium(III) hydroxide (B78521) with sulfuric acid. wikipedia.org This early work reported the formation of two different hydrates: a yellow tetradecahydrate (Rh₂(SO₄)₃·14H₂O) and a red tetrahydrate (Rh₂(SO₄)₃·4H₂O). chemicalbook.comwikipedia.org However, the structural details of these hydrates remained unconfirmed for a long time. wikipedia.org Later investigations, particularly with the advent of X-ray diffraction, confirmed the existence of various hydrated forms, including the hexahydrate. wikipedia.org

A method for producing a yellow rhodium sulfate powder, identified as [Rh(H₂O)₆]₂(SO₄)₃·nH₂O, involves dissolving rhodium hydroxides in sulfuric acid at a controlled temperature of 5-20°C, followed by a holding period of at least 20 hours to allow the salt to precipitate. google.com

Common Hydrates of Rhodium(III) Sulfate:

| Hydrate (B1144303) Form | Color |

|---|---|

| Tetradecahydrate (Rh₂(SO₄)₃·14H₂O) | Yellow |

| Hexahydrate (Rh₂(SO₄)₃·6H₂O) | Pink |

Controlled Dehydration and Hydration Pathways

The various hydrated forms of rhodium(III) sulfate can be interconverted through controlled dehydration and hydration processes. Thermogravimetric analysis (TGA) has shown that dehydration of the hydrated salt occurs in a stepwise manner as the temperature is increased, with the process completing at around 300°C. The dehydration of [Rh(H₂O)₆]₂(SO₄)₃·5H₂O has been studied under non-isothermal conditions, revealing a multi-step process. researchgate.net The kinetics of this dehydration are influenced by condensation processes that can occur. researchgate.net

Reversible dehydration and hydration have been observed for various metal sulfates, including those of the M₂(SO₄)₃ type, between 30 and 200°C. acs.org This reversibility is a key aspect of their potential application in thermochemical heat storage. acs.org

Influence of Reaction Conditions on Hydrate Stoichiometry and Structure

The stoichiometry and structure of the resulting hydrated rhodium(III) sulfate are highly dependent on the reaction conditions. For example, reacting rhodium(III) hydroxide with cold sulfuric acid yields a yellow ionic form, whereas evaporation in hot sulfuric acid produces a red, non-ionic form.

The molar ratio of reactants also plays a crucial role. In the synthesis of yellow rhodium sulfate from rhodium hydroxides, a specific molar ratio of Rh:H₂SO₄ between 1:6 and 1:16 is necessary for optimal product yield. google.com If the dissolution temperature rises above 20°C, the yield of the salt decreases significantly or it may not form at all. google.com

Preparation of Diverse Rhodium(III) Sulfato Complexes

Rhodium(III) sulfate serves as a precursor for the synthesis of various sulfato complexes. In aqueous solutions, rhodium(III) forms complex species. NMR studies have identified stable polynuclear complexes in aged sulfuric acid solutions, such as [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺, [Rh₂(*μ-SO₄)(H₂O)₈]⁴⁺, and [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺. researchgate.net

The sulfate ligands in rhodium(III) sulfate can be replaced by other ligands through substitution reactions. For example, the aquation of Rh(III) sulfate complexes can be induced by the presence of barium salts. researchgate.net When BaCl₂ is used, the final products are monomeric aqua chloride complexes, while Ba(ClO₄)₂ leads to the formation of aqua hydroxo complexes. researchgate.net

Furthermore, rhodium(III) sulfate can be used as a starting material for preparing other rhodium compounds. For instance, it is listed as a potential rhodium salt for the in-situ formation of rhodium catalysts for hydroformylation reactions. google.com

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Rhodium(III) Sulfate | Rh₂(SO₄)₃ |

| Rhodium | Rh |

| Sulfuric Acid | H₂SO₄ |

| Rhodium(III) Oxide | Rh₂O₃ |

| Rhodium(III) Sulfate Dihydrate | Rh₂(SO₄)₃·2H₂O |

| Rhodium(III) Hydroxide | Rh(OH)₃ |

| Rhodium(III) Sulfate Tetrahydrate | Rh₂(SO₄)₃·4H₂O |

| Rhodium(III) Sulfate Hexahydrate | Rh₂(SO₄)₃·6H₂O |

| Rhodium(III) Sulfate Tetradecahydrate | Rh₂(SO₄)₃·14H₂O |

| Barium Chloride | BaCl₂ |

Synthesis of Mononuclear Rhodium(III) Sulfato Species

The formation of mononuclear rhodium(III) sulfate complexes is foundational to understanding the aqueous chemistry of this compound. These species, where a single rhodium ion is complexed with sulfate and water ligands, are typically formed under specific conditions that prevent polymerization.

One of the primary methods involves the reaction of rhodium(III) hydroxide with sulfuric acid. chemicalbook.comwikipedia.org When conducted with cold sulfuric acid, the reaction yields a yellow, ionic form of rhodium sulfate, believed to be the hexaaquarhodium(III) salt, [Rh(H₂O)₆]₂(SO₄)₃·nH₂O. google.com A patented method specifies dissolving rhodium hydroxides in sulfuric acid at a molar ratio of Rh:H₂SO₄ between 1:6 and 1:16 at a low temperature of 5-20°C, followed by aging at room temperature for at least 20 hours to isolate this yellow, less-polymerized form. google.com This specific form is considered advantageous for preparing high-quality electroplating electrolytes, suggesting the prevalence of mononuclear species. google.com

Studies using 103Rh and 17O NMR spectroscopy have successfully identified several mononuclear rhodium sulfate complexes in aqueous solutions. researchgate.net The spontaneous aquation of freshly prepared rhodium(III) sulfate solutions establishes an equilibrium between monomeric and more complex oligomeric species. researchgate.netresearchgate.net

Table 1: Synthesis and Identification of Mononuclear Rhodium(III) Sulfato Species

| Species | Synthetic Method / Observation | Key Findings | References |

|---|---|---|---|

| [Rh(H₂O)₆]₂(SO₄)₃·nH₂O (Yellow Form) | Reaction of Rh(OH)₃ with cold H₂SO₄ at 5-20°C. | Produces the less-polymerized, yellow form suitable for electroplating. | google.com |

| [Rh(H₂O)₄(SO₄)]⁺ | Identified in aqueous solutions via 103Rh and 17O NMR. | Exists in equilibrium with other monomeric and oligomeric forms. | researchgate.net |

| trans-[Rh(H₂O)₂(SO₄)₂]⁻ | Identified in aqueous solutions via 103Rh and 17O NMR. | A distinct mononuclear species formed during aquation processes. | researchgate.net |

Formation of Polynuclear Rhodium(III) Aqua-Sulfate Complexes

In contrast to the formation of mononuclear species, polynuclear complexes involve multiple rhodium centers bridged by sulfate or hydroxide ligands. These aqua-sulfate complexes are common, particularly in solid-state rhodium(III) sulfate and in concentrated or heated solutions. researchgate.netresearchgate.net

Research has shown that solid-state rhodium(III) sulfates are predominantly composed of dimeric and trimeric complexes. researchgate.net These oligomeric hydrolysis products have been separated and characterized in solution using multinuclear NMR techniques. researchgate.net

A key dimeric species identified is the doubly hydroxo-bridged dimer, [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺. researchgate.net This centrosymmetric structure was characterized by a single 103Rh NMR signal and three distinct 17O NMR signals corresponding to the different oxygen environments (cis-H₂O, trans-H₂O, and bridging OH). researchgate.net Along with dimers, trimeric species have also been successfully characterized in solution, representing an early stage of hydrolytic polymerization. researchgate.netresearchgate.net The formation of these low-nuclearity oligomers is a common characteristic of rhodium(III) complexes in aqueous solutions where there is a deficiency of other ligands. researchgate.net

Table 2: Characterization of Dimeric and Trimeric Rhodium(III) Oligomers

| Oligomer | Structure | Spectroscopic Data | References |

|---|---|---|---|

| Dimer | [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | 103Rh NMR: Single signal at 9997.4 ppm (298 K). 17O NMR: Signals at -122.2 ppm (cis-H₂O), -130.6 ppm (trans-H₂O), and -320.1 ppm (bridging OH). | researchgate.net |

Solid-phase condensation provides a direct route to oligomeric rhodium(III) aqua-sulfate complexes. researchgate.net This process typically involves the controlled heating of hydrated rhodium(III) sulfate. researchgate.net Isothermal dehydration studies conducted under thermal diffusion conditions in the temperature range of 100–130°C have revealed the formation of these oligomeric structures. researchgate.netresearchgate.net The resulting solid phases have been analyzed using X-ray powder diffraction and IR spectroscopy, while their solutions were studied by 103Rh and 17O NMR and electrophoresis, confirming the polymeric nature of the products. researchgate.net This method contrasts with solution-based approaches and demonstrates that polymeric species can be formed directly in the solid state by driving off coordinated water molecules, which facilitates the condensation of rhodium centers. researchgate.netresearchgate.net

Dimeric and Trimeric Rhodium(III) Sulfate Oligomers

Innovative Approaches to Rhodium(III) Sulfate Precursor Materials

The synthesis of rhodium(III) sulfate often relies on the availability of suitable rhodium(III) precursor materials. Innovations in the preparation of these precursors are key to developing more efficient and controlled synthetic routes.

Rhodium(III) halides, particularly rhodium(III) chloride (RhCl₃), and rhodium(III) nitrate (B79036) (Rh(NO₃)₃) are common industrial starting materials for the synthesis of other rhodium compounds. google.comsamaterials.comwikipedia.org Their conversion to rhodium(III) sulfate typically involves an intermediate step where the halide or nitrate is converted into rhodium(III) hydroxide or a hydrated rhodium(III) oxide.

A well-documented method involves starting with a solution of rhodium trichloride (B1173362). google.comgoogle.com From this solution, rhodium(III) hydroxide or hydrated oxide is precipitated, often using a base like ammonia (B1221849) or barium hydroxide. google.comgoogle.com The resulting precipitate is then thoroughly washed to remove interfering ions and subsequently dissolved in sulfuric acid to yield the desired rhodium(III) sulfate. google.comgoogle.com Similarly, rhodium(III) nitrate can serve as a precursor, valued for its solubility in water, which facilitates its conversion to the hydroxide and subsequent reaction with sulfuric acid. samaterials.comwikipedia.org

Table 3: Precursor Routes to Rhodium(III) Sulfate

| Starting Material | Intermediate | Reaction Steps | References |

|---|---|---|---|

| Rhodium(III) Chloride (RhCl₃) | Rhodium(III) Hydroxide (Rh(OH)₃) | 1. Precipitate Rh(OH)₃ from RhCl₃ solution using a base (e.g., NH₃). 2. Wash precipitate. 3. Dissolve Rh(OH)₃ in H₂SO₄. | google.com |

| Rhodium(III) Chloride (RhCl₃) | Hydrated Rhodium(III) Oxide (Rh₂O₃·nH₂O) | 1. Precipitate hydrated Rh₂O₃ from RhCl₃ solution. 2. Filter insoluble precipitate. 3. Dissolve hydrated oxide in dilute H₂SO₄. | google.com |

While specific studies on solvent-controlled synthesis of rhodium(III) sulfate are not abundant, the principle of solvent influence is well-established in rhodium chemistry. acs.orgbeilstein-journals.org The choice of solvent can dictate reaction pathways and product selectivity. In the context of rhodium(III) sulfate, the "solvent" is typically an aqueous solution of sulfuric acid, and its properties can be modulated by temperature and concentration.

For instance, the reaction of rhodium(III) hydroxide with cold, dilute sulfuric acid (an aqueous environment) yields the yellow, ionic, mononuclear form of rhodium sulfate. In contrast, evaporation in hot, concentrated sulfuric acid produces a red, non-ionic, likely polymeric form. This demonstrates that modifying the conditions of the aqueous solvent system can control the degree of oligomerization.

Furthermore, the broader chemistry of rhodium(III) precursors highlights the importance of solvents. Ethanolic solutions of hydrated rhodium trichloride are often used to react with organic ligands, as the alcohol solubilizes both reactants effectively, leading to the formation of various rhodium(I) and rhodium(III) complexes that serve as catalysts. wikipedia.org These examples underscore the principle that the reaction medium is a critical parameter for controlling the structure and properties of the final rhodium compound.

Coordination Chemistry and Solution Behavior of Rhodium Iii Sulfate

Ligand Exchange Dynamics and Kinetics in Rhodium(III) Sulfate (B86663) Systems

Substitution Reactions with Various Ligands (e.g., Chloride, Water, Organic Ligands)

Rhodium(III) sulfate participates in substitution reactions where the sulfate and aqua ligands are replaced by other species. vulcanchem.com The introduction of different ligands into a rhodium(III) sulfate solution initiates competitive complexation reactions.

Water (Aquation): In aqueous solutions, a primary reaction is aquation, where coordinated sulfate ions are replaced by water molecules. researchgate.net The spontaneous aquation of freshly prepared solutions of solid-state rhodium(III) sulfates leads to an equilibrium between monomeric and oligomeric complexes. researchgate.net

Chloride: The presence of chloride ions can significantly influence the speciation. Studies on the aquation of Rh(III) sulfate complexes in the presence of barium chloride (BaCl₂) show that the final products are monomeric aqua chloride complexes. researchgate.netresearchgate.net The chloride ions in the system markedly increase the rate of the aquation process. researchgate.netresearchgate.net In rhodium trichloride (B1173362) solutions, a range of chloro-aquo species exist in equilibrium, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, and isomers of [RhCl₂(H₂O)₄]⁺. wikipedia.org

Organic Ligands: Rhodium(III) complexes react with various organic ligands. Sulfate ligands can be substituted by ligands such as phosphines. vulcanchem.com While specific studies on rhodium(III) sulfate are detailed, the broader chemistry of rhodium(III) shows reactions with ligands like acetylacetone (B45752) to form rhodium acetylacetonate (B107027) and with thioethers to yield complexes such as RhCl₃(S(C₂H₅)₂)₃. wikipedia.org

Ammonia (B1221849): Aqueous solutions of rhodium(III) react with ammonia to form ammine complexes, such as pentamminerhodium chloride, [RhCl(NH₃)₅]Cl₂. wikipedia.org

The table below summarizes the substitution products of Rh(III) with various ligands.

| Incoming Ligand | Initial Rh(III) Complex Type | Resulting Product(s) | Reference(s) |

| Water (H₂O) | Solid Rhodium(III) Sulfates | Monomeric and oligomeric aqua complexes | researchgate.net |

| Chloride (Cl⁻) | Rh(III) Sulfate Complexes | Monomeric aqua chloride complexes | researchgate.netresearchgate.net |

| Ammonia (NH₃) | Rhodium Trichloride Hydrate (B1144303) | [RhCl(NH₃)₅]²⁺ | wikipedia.org |

| Phosphines (e.g., PPh₃) | Rhodium(III) Sulfate | Rhodium complexes with phosphine (B1218219) ligands | vulcanchem.com |

| Acetylacetone | Rhodium Trichloride Hydrate | Rhodium acetylacetonate | wikipedia.org |

Mechanistic Studies of Ligand Substitution Processes

The mechanisms of ligand substitution for rhodium(III) complexes have been a subject of extensive investigation. For most simple ligand substitutions, an associative interchange (Iₐ) mechanism is proposed. cdnsciencepub.com

In this mechanism, the incoming ligand forms an intermediate with the rhodium complex before the departure of the leaving group. This is supported by studies on the anation of hexaaquarhodium(III), [Rh(H₂O)₆]³⁺. ias.ac.in However, the reactivity of its conjugate base, the hydroxopentaaquarhodium(III) ion, [Rh(H₂O)₅OH]²⁺, is considered to proceed through a dissociative interchange (Iₐ) mechanism. ias.ac.in This highlights the significant role of the coordinated ligands in directing the reaction pathway.

Further studies suggest that for some anation reactions, an interchange mechanism occurs, but bond-making with the incoming ligand is less critical than in other systems that are presumed to be associatively activated. researchgate.net In certain aqua-phosphine rhodium(III) complexes, ligand exchange is believed to happen via a rate-determining dissociation of a water ligand, which forms a five-coordinate intermediate. rsc.org

Aqueous Speciation and Hydrolysis Processes of Rhodium(III) in Sulfate Media

In aqueous sulfate solutions, rhodium(III) exists as a complex mixture of species. The dissolution of rhodium(III) hydroxide (B78521) in sulfuric acid initially yields the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺. google.com Depending on conditions like temperature, time, and concentration, this is followed by the formation of a diverse array of other complexes. google.comresearchgate.net Rhodium(III) is known to be strongly hydrolyzed, forming a complex series of mixed-ligand species with slow ligand exchange kinetics. nih.gov

Formation of Aqua and Hydroxo-Aqua Complexes

Hydrolysis of the [Rh(H₂O)₆]³⁺ ion leads to the formation of various aqua and hydroxo-aqua complexes. researchgate.netgoogle.com The process involves the deprotonation of coordinated water molecules to form hydroxide ligands. In the presence of perchlorate (B79767) salts, the aquation of Rh(III) sulfate complexes results in the formation of aqua hydroxo complexes. researchgate.net

A key species identified in solution is a dimeric complex with two bridging hydroxide ions, formulated as [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺. researchgate.netresearchgate.net Multinuclear NMR studies have been crucial in characterizing these hydrolytic oligomers, including both the doubly hydroxo-bridged dimer and trimer, in aqueous solutions. researchgate.netacs.org

Oligomerization and Polymerization in Acidic and Alkaline Solutions

Rhodium(III) ions in sulfate media have a strong tendency to form polynuclear complexes through olation, where hydroxo-bridged species are created. researchgate.netresearchgate.net This process can lead to the formation of dimers, trimers, and higher-order oligomers. researchgate.netresearchgate.net The solid-state condensation of rhodium(III) aqua sulfates has been shown to yield oligomeric aqua sulfate complexes. researchgate.net

In aged rhodium(III) sulfate solutions, several stable oligomeric species have been identified. researchgate.net At sulfuric acid concentrations above 3 M, it is reported that over 90% of the rhodium exists in the form of symmetric polynuclear complexes. researchgate.netresearchgate.net In addition to hydroxo-bridged oligomers, sulfate ions can also act as bridging ligands. researchgate.net

The table below lists some of the identified oligomeric rhodium(III) species in sulfate solutions.

| Oligomeric Species | Description | Reference(s) |

| [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | Dimer with a double hydroxo bridge | researchgate.netresearchgate.net |

| [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺ | Dimer with two sulfate bridges | researchgate.net |

| [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺ | Trimer with sulfate and hydroxo bridges | researchgate.net |

Influence of pH and Concentration on Speciation

The speciation of rhodium(III) in sulfate solutions is highly dependent on both pH and the concentration of rhodium and sulfate ions. google.comresearchgate.netnih.govresearchgate.net

Concentration: At higher concentrations of sulfuric acid (above 3 M), the equilibrium shifts towards the formation of symmetric polynuclear complexes. researchgate.netresearchgate.net The concentration of chloride ions is also a primary factor in determining the extent to which various chloro-aquo complexes form. google.com

pH: The pH of the solution is a critical variable controlling hydrolysis and polymerization. nih.govresearchgate.net At a pH above 2.9, chloro-aquo complexes of rhodium(III) begin to hydrolyze. google.com Studies on trinuclear rhodium(III) aqua ions have shown that the structure of the oligomer can transform at high pH. researchgate.net The speciation of rhodium is a key factor in its recovery from industrial effluents, with the rate of removal being pH-dependent due to the differing affinities for the various cationic, neutral, and anionic species present at different pH values. researchgate.net

Formation of Bridging and Chelating Sulfato Complexes

In solution, particularly under conditions of aging or moderate heating, rhodium(III) sulfate demonstrates a strong tendency to form polynuclear complexes where sulfate ions act as bridging ligands (μ-SO₄) between two or more rhodium centers. researchgate.net Solid-state studies and solution-state NMR spectroscopy have revealed that rhodium(III) sulfates are often composed of dimeric and trimeric complexes rather than simple monomeric units. researchgate.net

Research using ¹⁰³Rh and ¹⁷O NMR spectroscopy on aged sulfuric acid solutions of rhodium(III) has identified several stable polynuclear species. researchgate.net The sulfate ligand in these complexes can bridge rhodium atoms, leading to the formation of robust oligomeric structures. In some cases, hydroxo-bridges (μ-OH) can also co-exist with sulfato bridges in the same complex. researchgate.net For instance, a dimeric complex with a double hydroxo bridge, [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺, has been identified. researchgate.net While direct structural elucidation of a chelating sulfate (where the sulfate ion binds to a single metal center through two oxygen atoms) on a rhodium(III) center is less commonly reported in this specific system, the formation of bridging complexes is a well-documented and key feature of its solution chemistry. researchgate.net

The table below summarizes the most stable polynuclear rhodium(III) sulfate complexes identified in aged solutions. researchgate.net

| Complex Formula | Name | Type |

| [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺ | Diaquabis(μ-sulfato)dirhodium(III) | Dimeric |

| [Rh₂(*μ-SO₄)(H₂O)₈]⁴⁺ | Octaaqua(μ-sulfato)dirhodium(III) | Dimeric |

| [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺ | Decaaqua(μ-hydroxo)tris(μ-sulfato)trirhodium(III) | Trimeric |

Table 1: Stable Polynuclear Rhodium(III) Sulfate Complexes in Aged Solutions.

Interactions with Other Anionic and Neutral Ligand Systems in Solution

Rhodium(III) complexes, including those with sulfate ligands, are kinetically inert, meaning ligand substitution reactions are generally slow but can be facilitated under specific conditions. nih.gov The sulfate ligands in rhodium(III) sulfate complexes can be substituted by a variety of other anionic and neutral ligands. Similarly, the aqua ligands (H₂O) present in the coordination sphere are also subject to substitution.

The introduction of other anions, such as chloride, can lead to the formation of mixed-ligand complexes or complete replacement of the sulfate ions. acs.org The reaction of rhodium(III) compounds with ammonia or other amines can yield a range of rhodium(III) chloroamine complexes, highlighting the ability of neutral nitrogen-donor ligands to enter the coordination sphere. nih.govmdpi.com Furthermore, reactions with Lewis bases like pyridine (B92270) or triethylphosphine (B1216732) can lead to the formation of charge-neutral complexes where the incoming ligand displaces anionic ligands like chloride, a principle that also applies to sulfate systems. marquette.edumarquette.edu

The table below provides examples of reactions illustrating the interaction of Rh(III) centers with various ligands.

| Reactant System | Ligand Type | Product Example | Reaction Type |

| Rh(III) sulfate + Chloride ions | Anionic (Halide) | Rhodium(III) chloro complexes | Ligand Substitution |

| Rh(III) chloro complex + Ammonia nih.govmdpi.com | Neutral (Amine) | [Rh(NH₃)₅Cl]²⁺ | Ligand Substitution |

| Rh(III) complex + Pyridine (py) marquette.edumarquette.edu | Neutral (Lewis Base) | trans-(L)RhCl₂(py) | Ligand Substitution |

| Rh(III) complex + Triethylphosphine (PEt₃) marquette.edumarquette.edu | Neutral (Lewis Base) | trans-(L)RhCl₂(PEt₃) | Ligand Substitution |

Table 2: Examples of Ligand Interactions with Rhodium(III) Centers.

Solvent Effects on Coordination Environments and Reactivity

The choice of solvent plays a critical role in the coordination chemistry and reactivity of rhodium(III) complexes. chemrxiv.orgrsc.org Solvents can directly participate in the reaction by coordinating to the rhodium center, thereby influencing the electronic structure and stability of catalytic intermediates. chemrxiv.org

Weakly coordinating solvents, such as dichloromethane (B109758) or hexane, are often preferred in catalytic applications as they are less likely to compete with the substrate for coordination sites on the metal. chemrxiv.org In contrast, strongly coordinating or donor solvents, like acetonitrile (B52724) or water, can bind to the rhodium center, sometimes as axial ligands. chemrxiv.orgrsc.org This coordination can have significant electronic consequences. For example, computational studies on dirhodium complexes have shown that axial coordination by a solvent molecule like acetonitrile increases the energy of the Lowest Unoccupied Molecular Orbital (LUMO) significantly more than the Highest Occupied Molecular Orbital (HOMO), resulting in a larger HOMO-LUMO gap. chemrxiv.org This change can alter the reactivity of the complex, potentially stabilizing it or inhibiting subsequent reaction steps. chemrxiv.org

The polarity of the solvent is also a key factor. According to the Hughes-Ingold rules, polar solvents tend to accelerate reactions where the transition state has a higher charge density than the reactants. rsc.org The ability of a solvent to stabilize or destabilize transition states can therefore be used to control reaction rates and, in some cases, selectivity. rsc.org

| Solvent Type | Examples | Interaction with Rh(III) Center | Effect on Reactivity |

| Weakly Coordinating / Non-polar | Dichloromethane, Hexane | Minimal direct coordination. chemrxiv.org | Generally promotes reactivity by leaving coordination sites available for substrates. chemrxiv.org |

| Strongly Coordinating / Polar | Acetonitrile, Water, Pyridine | Acts as a ligand, binding to the Rh(III) center. chemrxiv.orgrsc.org | Can stabilize the complex, increase the HOMO-LUMO gap, and potentially slow down or inhibit certain catalytic steps by blocking coordination sites. chemrxiv.org |

| Protic Solvents | Water, Alcohols | Can form hydrogen bonds and coordinate to the metal. rsc.org | Often used in hydrogenation reactions; can promote rapid reactions but may be undesirable in others like cross-coupling. rsc.org |

Table 3: Influence of Solvent Type on Rhodium(III) Coordination and Reactivity.

Spectroscopic Characterization Techniques and Interpretations for Rhodium Iii Sulfate Systems

Vibrational Spectroscopy (Infrared and Raman) for Sulfate (B86663) Ligand Coordination

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the way in which the sulfate (SO₄²⁻) ligand binds to the rhodium(III) metal center. The vibrational modes of the sulfate ion are sensitive to changes in its local symmetry upon coordination.

The free sulfate ion possesses a tetrahedral (T_d) symmetry, resulting in specific vibrational modes. Upon coordination to a metal ion like rhodium(III), this symmetry is lowered, leading to changes in the IR and Raman spectra. The most informative of these are the S-O stretching vibrations, denoted as ν(S-O).

In aqueous solutions, solid-state rhodium(III) sulfates can consist of dimeric and trimeric complexes. researchgate.net The study of these solid phases and their subsequent solutions through IR spectroscopy, among other methods, reveals the complex equilibria at play. researchgate.net For instance, different preparation methods of rhodium sulfate complexes, which result in varied chemical structures, can be clearly distinguished by their IR and Raman spectra. google.comgoogle.comjustia.com One process may yield a complex with significant rhodium-rhodium bonding and bridging through sulfate groups, while a different, controlled process can produce a complex with minimal metal-to-metal bonding and predominantly simple bridging by sulfate groups. google.comgoogle.comjustia.com These structural differences are reflected in their vibrational spectra. google.comgoogle.com

The direct vibration between the rhodium metal center and the coordinating oxygen of the sulfate ligand, the ν(Rh-O) mode, typically appears at lower frequencies in the far-infrared region of the spectrum. These modes provide direct evidence of the metal-ligand bond.

Table 1: Representative Vibrational Modes for Sulfate Coordination This table provides illustrative frequency ranges. Actual values are highly dependent on the specific complex, its physical state, and the presence of other ligands.

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| ν(S-O) | S-O stretching vibrations within the sulfate ligand | 900 - 1200 |

| ν(Rh-O) | Rhodium-oxygen stretching vibration | 250 - 400 |

The coordination mode of the sulfate ligand—whether it binds to the rhodium center through one oxygen (monodentate), two oxygens (bidentate, forming a chelate ring), or acts as a bridge between two rhodium centers—can be determined by analyzing the splitting of the sulfate vibrational bands. wikipedia.orglibretexts.org

Monodentate Coordination : When the sulfate ligand binds through a single oxygen atom, its symmetry is lowered to C₃ᵥ. This change causes the originally degenerate stretching modes of the free ion to split into multiple distinct bands in the IR and Raman spectra.

Bidentate Coordination : If the sulfate ligand coordinates through two oxygen atoms to the same metal center, its symmetry is further reduced to C₂ᵥ. This results in a more complex splitting pattern of the ν(S-O) bands, allowing it to be distinguished from the monodentate mode.

Bridging Coordination : When a sulfate group bridges two rhodium centers, it also exhibits C₂ᵥ symmetry, similar to the bidentate chelate. However, the precise frequencies of the vibrational bands can differ, and this mode is often confirmed in conjunction with other structural data. A novel rhodium sulfate compound has been synthesized where the complex forms predominantly via bridged bidentate sulfato groups with minimal metal-to-metal bonding. google.comjustia.com

The differentiation between these coordination modes is critical for understanding the structure of polymeric or oligomeric rhodium(III) sulfate complexes. researchgate.netwikipedia.org

Analysis of ν(S-O) Stretches and ν(Rh-O) Modes

Electronic Absorption Spectroscopy (UV-Visible) for d-d Transitions and Charge Transfer

UV-Visible spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like rhodium(III) sulfate, the spectra are characterized by two main types of transitions: d-d transitions and charge transfer bands.

Rhodium(III) has a d⁶ electron configuration. In an octahedral coordination environment, which is typical for this ion, the d-orbitals are split into a lower-energy t₂g set and a higher-energy e_g set. core.ac.uk Electronic transitions from the filled t₂g orbitals to the empty e_g orbitals are known as d-d transitions. core.ac.ukoup.com For a low-spin d⁶ complex like those of Rh(III), these transitions are "spin-forbidden," meaning they have a low probability of occurring. researchgate.net Consequently, they appear in the visible region of the spectrum as weak, broad absorption bands. marquette.edu

The observed absorption spectra for Rh(III) complexes in aqueous solution typically show two maximum peaks in the 300-600 nm range, which are assigned to these forbidden d-d transitions. oup.com The precise energy (and thus wavelength) of these absorptions is sensitive to the nature of the ligands surrounding the rhodium ion.

In addition to the weak d-d bands, more intense absorptions, known as charge-transfer (CT) bands, are often observed in the ultraviolet region. These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). These bands are "spin-allowed" and therefore have much higher intensities than d-d bands. The presence and energy of these bands confirm the Rh(III) oxidation state and provide information about the electronic interaction between the rhodium and its ligands.

Table 2: Typical Electronic Transitions for Octahedral Rh(III) Complexes

| Transition Type | Description | Spectral Region | Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| d-d Transitions | Spin-forbidden transitions between metal d-orbitals (e.g., ¹A₁g → ¹T₁g, ¹T₂g) | Visible (e.g., 300-600 nm) oup.com | Low (Typically < 100 L mol⁻¹ cm⁻¹) |

| Charge Transfer (CT) | Electron transfer between ligand and metal orbitals | UV | High (Typically > 1000 L mol⁻¹ cm⁻¹) |

The principles of electronic absorption spectroscopy form the basis for the quantitative analysis of rhodium(III) in solution. By reacting Rh(III) with a suitable chromogenic (color-forming) reagent, a strongly colored complex is formed. The intensity of the color, measured as absorbance at a specific wavelength (λ_max), is directly proportional to the concentration of the rhodium complex, a relationship described by the Beer-Lambert Law.

Several methods have been developed for this purpose. For example, rhodium(III) forms an orange-red 1:1 complex with butaperazine (B1668085) dimaleinate in the presence of copper(II) sulfate and ascorbic acid, which can be measured at 465 nm. rsc.org This method is effective for rhodium concentrations in the range of 0.2–28 µg/mL. rsc.org Another method uses the catalytic effect of Rh(III) on the oxidation of thionine (B1682319) by periodate, where the decrease in absorbance at 599 nm is proportional to the rhodium concentration, allowing for the determination of ultra-trace amounts. asianpubs.org A novel reagent, 2,4-dimethyl-3H-1,5-benzodiazepine (DBA), has also been developed for the extractive spectrophotometric determination of Rh(III), forming a red-colored product with an absorption maximum at 510 nm. directivepublications.org These spectrophotometric techniques are invaluable for research purposes, enabling the precise quantification of rhodium in various samples.

Correlation of Spectral Features with Rhodium(III) Coordination Geometry and Oxidation State

X-ray Spectroscopic Methods (XAS, XPS) for Electronic Structure and Oxidation State Elucidation

X-ray spectroscopic techniques provide direct information about the electronic structure, oxidation state, and local coordination environment of the rhodium atom.

X-ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy. The region near the absorption edge, known as X-ray Absorption Near-Edge Structure (XANES), is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. iucr.orgnih.gov For rhodium compounds, the Rh K-edge or L₃-edge spectra are analyzed. iucr.orgnih.gov While a simple correlation between the absorption edge energy and the formal oxidation state is not always observed, the specific features of the XANES spectrum serve as a fingerprint for the electronic structure. iucr.orgnih.gov For example, XAS has been used to study the structural features of rhodium-based catalysts, confirming the +3 oxidation state of iron in a calcined Fe-promoted Rh/TiO₂ catalyst. researchgate.net Similarly, XAS studies on rhodium(III)-dimethyl sulfoxide (B87167) complexes have been used to track ligand substitution reactions in biological environments. nih.gov

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that measures the binding energies of core-level electrons. bris.ac.uk Each element has a unique set of binding energies, and these energies are shifted slightly depending on the element's chemical environment and oxidation state. researchgate.net For rhodium(III) sulfate, the Rh 3d region of the XPS spectrum is of primary interest. The binding energy of the Rh 3d₅/₂ peak is characteristic of the Rh(III) oxidation state. xpsfitting.com For example, experiments on rhodium-plated substrates used XPS to confirm the successful deposition of rhodium on the surface. scribd.com Oxidized sulfur species, such as sulfate or sulfite (B76179), can be identified by peaks in the S 2p region of the XPS spectrum, typically around 168-170 eV. researchgate.net

Table 3: Spectroscopic Data for Characterizing Rh(III) Systems

| Technique | Parameter | Information Obtained | Typical Value/Range for Rh(III) |

|---|---|---|---|

| XAS (XANES) | Absorption Edge Energy & Shape | Oxidation state, coordination geometry | Feature-specific (e.g., Rh L₃-edge ~3004 eV, Rh K-edge ~23220 eV) iucr.org |

| XPS | Rh 3d Binding Energy | Oxidation state, surface chemical environment | ~308-309 eV for Rh 3d₅/₂ in Rh(III) oxides/chlorides xpsfitting.com |

| XPS | S 2p Binding Energy | Chemical state of sulfur | ~168-170 eV for sulfate (SO₄²⁻) researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a potent tool for probing the local atomic and electronic structure of rhodium in rhodium(III) sulfate systems. This technique is element-specific and can provide information on the oxidation state, coordination geometry, and bond distances of the absorbing atom. XAS is particularly valuable for studying non-crystalline or solution-based systems where traditional diffraction methods are not applicable. researchgate.netstanford.edu

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides information about the oxidation state and coordination environment of the rhodium atom. researchgate.net The energy of the absorption edge is sensitive to the formal oxidation state of the metal ion. researchgate.netnih.gov For rhodium(III) complexes, the L3-edge XANES spectra can be used to probe the electronic structure, although a direct correlation between the absorption edge energy and the oxidation state is not always observed. nih.gov The shape and features of the XANES spectrum are influenced by the local symmetry and coordination geometry around the rhodium center. nih.gov

EXAFS: The EXAFS region contains information about the local atomic structure, including the number, type, and distance of neighboring atoms. This information is extracted by analyzing the oscillations in the absorption coefficient beyond the absorption edge. researchgate.net In studies of rhodium(III) complexes, EXAFS has been employed to determine the coordination environment and track changes in ligand binding, such as the displacement of chloride and dimethyl sulfoxide (DMSO) ligands by biological nucleophiles. nih.gov

A study on the biotransformations of rhodium(III)-DMSO complexes utilized XAS to speciate the rhodium complexes in various biological environments. nih.gov Linear combination fitting (LCF) of the XAS data revealed stepwise ligand displacement reactions, providing insights into the reactivity of these complexes. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Environment Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms within the top few atomic layers of a material. bris.ac.uk In the context of rhodium(III) sulfate, XPS can be used to identify the oxidation state of rhodium and to study the chemical environment of the constituent elements (Rh, S, O).

The core principle of XPS involves irradiating a sample with monoenergetic soft X-rays, causing the emission of core-level electrons. bris.ac.uk The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is unique to each element and its chemical state, providing a fingerprint for chemical analysis. bris.ac.uk

For rhodium, the Rh 3d core level spectrum is particularly informative. The binding energy of the Rh 3d5/2 peak is sensitive to the oxidation state of the rhodium atom. For instance, sputter-cleaned rhodium metal exhibits a Rh 3d5/2 peak at a specific binding energy, and shifts from this value in rhodium compounds can indicate changes in the chemical environment. xpsfitting.com The presence of oxidized sulfur species, such as sulfate or sulfite, can be identified by characteristic peaks in the S 2p region of the XPS spectrum. researchgate.net For example, peaks at approximately 168.4 eV and 169.6 eV have been attributed to sulfate or sulfite species. researchgate.net

The following table summarizes typical binding energy ranges for elements found in rhodium(III) sulfate systems.

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

| Rhodium | Rh 3d5/2 | Rh(III) | Shifts from metallic Rh |

| Sulfur | S 2p | Sulfate (SO42-) | ~168-170 |

| Oxygen | O 1s | Sulfate (SO42-), Aqua (H2O) | Varies with coordination |

Note: Specific binding energies can vary depending on the chemical matrix and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure and dynamics of rhodium(III) sulfate complexes in both solution and the solid state. researchgate.netresearchgate.net Multinuclear NMR approaches, utilizing various isotopes, provide a comprehensive picture of the different species present in solution. researchgate.netacs.org

¹⁰³Rh NMR Spectroscopy for Rhodium Environment Characterization

103Rh NMR spectroscopy offers a direct probe of the rhodium chemical environment. researchgate.nethuji.ac.il Despite being a spin-1/2 nucleus with 100% natural abundance, 103Rh has a very low gyromagnetic ratio and a wide chemical shift range, which makes it an insensitive nucleus for NMR detection. huji.ac.ilcopernicus.org However, advancements in NMR methodology, including indirect detection methods and polarization transfer techniques, have made 103Rh NMR a more accessible and powerful tool. researchgate.netnih.govarxiv.org

The chemical shift of 103Rh is highly sensitive to the coordination sphere of the rhodium atom, including the nature of the ligands, the complex geometry, and the oxidation state. nih.gov This sensitivity allows for the differentiation of various rhodium-containing species in solution. For example, in sulfuric acid solutions, 103Rh NMR has been used to identify and characterize various mononuclear and polynuclear rhodium(III) sulfate complexes. researchgate.netresearchgate.net Studies have assigned specific 103Rh NMR chemical shifts to complexes such as [Rh(H2O)4(SO4)]+, trans-[Rh(H2O)2(SO4)2]-, and cis-[Rh(H2O)2(SO4)2]-. researchgate.net

The following table presents representative 103Rh NMR chemical shifts for some rhodium(III) aqua and sulfato complexes.

| Complex | 103Rh Chemical Shift (ppm) |

| [Rh(H2O)6]3+ | ~0 (Reference) |

| [Rh2(μ-OH)2(H2O)8]4+ | 9997.4 |

| [Rh(H2O)4(SO4)]+ | Assigned in studies |

| trans-[Rh(H2O)2(SO4)2]- | Assigned in studies |

| cis-[Rh(H2O)2(SO4)2]- | Assigned in studies |

Note: Chemical shifts are relative to a reference standard and can be influenced by experimental conditions such as solvent and temperature. researchgate.nethuji.ac.il

Solid-state 103Rh NMR, often combined with computational methods like Density Functional Theory (DFT), provides valuable information on the molecular and electronic structure of rhodium compounds in the solid phase. researchgate.netresearchgate.net

¹⁷O NMR Spectroscopy for Oxygen Environments in Aqua and Sulfato Complexes

17O NMR spectroscopy is a powerful technique for probing the different oxygen environments in rhodium(III) sulfate systems, particularly for distinguishing between coordinated water molecules (aqua ligands) and sulfate ligands. researchgate.netresearchgate.net Although 17O has a low natural abundance, its quadrupolar nucleus provides sharp signals for symmetric environments, making it suitable for studying coordination complexes.

In aqueous solutions of rhodium(III) sulfate, 17O NMR can differentiate between bulk water and water molecules in the first coordination sphere of the rhodium ion. Coordinated water molecules exhibit distinct chemical shifts compared to free water. Furthermore, different types of coordinated water, such as those cis and trans to other ligands, can sometimes be resolved. researchgate.netresearchgate.net For example, in the dimeric complex [(H2O)4Rh(μ-OH)2Rh(OH2)4]4+, 17O NMR signals for coordinated water molecules cis and trans to the bridging hydroxo groups have been observed at -122.2 ppm and -130.6 ppm, respectively, while the bridging OH group appears at -320.1 ppm. researchgate.net

The interaction of sulfate ions with the rhodium(III) aqua ion can also be monitored by 17O NMR. The coordination of a sulfate ligand to the rhodium center will influence the chemical shifts of the oxygen atoms within the sulfate group and the remaining coordinated water molecules.

Mass Spectrometry Techniques (e.g., ESI-MS) for Solution Species Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of ionic and polar molecules in solution, making it an invaluable tool for identifying the various rhodium(III) sulfate species present in aqueous media. nih.govumd.edu ESI-MS allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the detection of intact coordination complexes. uvic.ca

In the study of rhodium(III) sulfate solutions, ESI-MS can be used to identify monomeric, dimeric, and higher-order oligomeric species. By analyzing the mass-to-charge ratio (m/z) of the detected ions, the composition of the different complexes can be determined. researchgate.net For example, ESI-MS has been used in conjunction with High-Performance Liquid Chromatography (HPLC) to separate and identify a mixture of rhodium(III) hydroxo complexes, including [Rh(H2O)6]3+, [Rh2(μ-OH)2(H2O)8]4+, [Rh3(μ-OH)4(H2O)10]5+, and [Rh4(μ-OH)6(H2O)12]6+. researchgate.net

Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of mass-selected ions, which can help to elucidate the connectivity of the ligands within the complex. nih.gov

The following table lists some of the rhodium(III) species that have been identified in solution using ESI-MS.

| Species | Formula |

| Hexaaquarhodium(III) | [Rh(H2O)6]3+ |

| Dihydroxo-bridged dimer | [Rh2(μ-OH)2(H2O)8]4+ |

| Tetrahydroxo-bridged trimer | [Rh3(μ-OH)4(H2O)10]5+ |

| Hexahydroxo-bridged tetramer | [Rh4(μ-OH)6(H2O)12]6+ |

Source: researchgate.net

X-ray Diffraction (Powder and Single-Crystal) for Structural Elucidation of Solid Rhodium(III) Sulfates and Complexes

X-ray diffraction (XRD) stands as a cornerstone technique for the definitive structural analysis of crystalline solids. It operates on the principle of constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. The resulting diffraction pattern is unique to a specific crystal structure. For rhodium(III) sulfate systems, both powder and single-crystal XRD methods provide invaluable, albeit different levels of, structural detail.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a rapid, non-destructive technique used primarily for the identification of crystalline phases and the analysis of polycrystalline materials. A sample is exposed to a monochromatic X-ray beam, and the diffracted rays are collected and plotted as a function of the diffraction angle (2θ). The resulting pattern serves as a fingerprint for the material.

In the context of rhodium(III) sulfate, PXRD is instrumental in:

Phase Identification: Early investigations into rhodium(III) sulfate produced various hydrates, including a yellow tetradecahydrate (Rh₂(SO₄)₃·14H₂O) and a red tetrahydrate (Rh₂(SO₄)₃·4H₂O). wikipedia.org The structural ambiguity of these early samples was later clarified by techniques including X-ray diffraction, which helped confirm stable intermediates like the hexahydrate. wikipedia.org PXRD is crucial for distinguishing between the anhydrous form, Rh₂(SO₄)₃, and its various hydrates, such as the dihydrate (Rh₂(SO₄)₃·2H₂O) and hexahydrate (Rh₂(SO₄)₃·6H₂O). wikipedia.org

Monitoring Chemical Processes: The technique is employed to study the solid-phase products resulting from the thermal dehydration of rhodium(III) aqua sulfates. researchgate.netresearchgate.netresearchgate.net By analyzing the diffraction patterns of samples heated to different temperatures, researchers can track the phase transitions as water molecules are expelled from the crystal lattice. researchgate.net For instance, studies on the dehydration of [Rh(H₂O)₆]₂(SO₄)₃·5H₂O have utilized PXRD to characterize the resulting solid phases. researchgate.net

Structural Confirmation: While not as detailed as single-crystal analysis, PXRD can confirm the crystal system and space group of a known structure. For example, it has been used to confirm a cubic crystal structure with the space group Pa-3 for certain rhodium compounds.

Research Findings from Powder X-ray Diffraction Studies

| Sample/Condition | Observation | Reference |

| Dehydration products of rhodium(III) aqua sulfates | The solid phases of dehydration products were studied by X-ray powder diffraction. | researchgate.netresearchgate.netresearchgate.net |

| Rhodium(III) sulfate hydrates | Helped resolve inconsistencies in early synthesis reports by confirming stable hydrate (B1144303) forms like the hexahydrate. | wikipedia.org |

| fac–[Rh(NH₃)₃Cl₃] | The crystalline structure was solved and refined using powder X-ray diffraction data (PXRD). | nih.gov |

Single-Crystal X-ray Diffraction

For an unambiguous and precise determination of a crystal structure, single-crystal X-ray diffraction is the definitive method. It involves mounting a small, high-quality single crystal (typically <1 mm) in an X-ray beam and rotating it to collect a three-dimensional diffraction dataset. The analysis of this data allows for the determination of the unit cell dimensions, space group, and the exact position of every atom within the unit cell, yielding precise bond lengths and angles.

For rhodium(III) sulfate systems, this technique has been essential in elucidating the complex coordination chemistry of the rhodium(III) ion and the role of sulfate and water molecules in the crystal lattice. Research has revealed that solid-state rhodium(III) sulfates are often composed of dimeric and trimeric complexes. researchgate.net

Several rhodium(III) aqua sulfate complexes have been characterized using single-crystal XRD, revealing key structural details:

The rhodium(III) ion consistently displays a distorted octahedral coordination environment. researchgate.netrsc.org

Water molecules can be directly coordinated to the rhodium center (aqua ligands) or exist as unbound water of hydration within the crystal lattice. researchgate.netresearchgate.net

Sulfate groups can act as counter-ions or as bridging ligands connecting rhodium centers, leading to the formation of oligomeric structures. researchgate.net

Detailed Research Findings from Single-Crystal X-ray Diffraction

The following interactive table summarizes crystallographic data obtained from single-crystal XRD studies on various rhodium(III) sulfate and related complexes.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features | Reference |

| (H₃O)Rh(H₂O)₆₂ | Monoclinic | Not specified | Not specified | Structure determined. | researchgate.net |

| Rh(H₂O)₅OH·0.5H₂O | Monoclinic | Not specified | Not specified | Structure determined. | researchgate.net |

| Rh(H₂O)₅Cl₂ | Monoclinic | P2₁ | a = 10.063 Å, b = 7.771 Å, c = 13.524 Å, β = 100.44° | Distorted octahedral Rh environment with Rh–O(H₂O) distances of 1.993-2.075 Å and a Rh–Cl distance of 2.270 Å. | researchgate.net |

| mer-trichlorobis-[(o-dimethylaminophenyl) dimethylarsine]rhodium(III) | Orthorhombic | P2₁2₁2₁ | a = 14.00 Å, b = 15.723 Å, c = 11.516 Å | Octahedral coordination around Rh with three Cl atoms, two As atoms, and one N atom. Rh-As distances are 2.342 Å (chelating) and 2.529 Å (monodentate). | rsc.org |

| Rhodium Pernitride (RhN₂) | Monoclinic | P2₁/c | a = 4.694 Å, b = 4.7100 Å, c = 4.7198 Å, β = 109.83° (at 39 GPa) | Arsenopyrite structure type. | d-nb.info |

| trans–[Rh(NH₃)₄Cl₂]Cl⋅H₂O | Not specified | Not specified | Not specified | Crystal structure solved from high-quality single-crystal X-ray diffraction data. | nih.gov |

| cis–[Rh(NH₃)₄Cl₂]Cl | Not specified | Not specified | Not specified | Crystal structure solved from high-quality single-crystal X-ray diffraction data. | nih.gov |

These detailed structural elucidations are fundamental to understanding the chemical properties and reactivity of rhodium(III) sulfate and its derivatives. The precise knowledge of atomic arrangements allows for the rationalization of spectroscopic data and provides a basis for predicting the behavior of these compounds in various applications.

Electrochemical Behavior of Rhodium Iii Sulfate and Its Complexes

Redox Processes and Potentials of Rhodium(III) Systems in Sulfate (B86663) Media

The reduction and oxidation (redox) behavior of rhodium(III) in sulfate media is fundamental to its electrochemical applications. This behavior is typically investigated using techniques like cyclic voltammetry, which reveals the potentials at which different electrochemical processes occur.

Cyclic voltammetry (CV) studies on polycrystalline rhodium electrodes in acidic sulfate solutions, such as 0.05 M H₂SO₄, reveal distinct electrochemical features. mdpi.combg.ac.rs The voltammogram shows that hydrogen adsorption and desorption processes occur in the potential range of approximately 0.07 V to 0.30 V, with respective peaks appearing at 0.09 V and 0.13 V. bg.ac.rs The formation of rhodium oxides begins at more positive potentials. bg.ac.rs

The electrochemical behavior in sulfuric acid is often compared with that in other acids, like perchloric acid (HClO₄), to understand the role of the electrolyte anion. mdpi.com In 0.1 M HClO₄, a non-adsorbing or weakly adsorbing electrolyte, hydrogen adsorption occurs between 0.27 V and 0.07 V, with a peak at 0.12 V. mdpi.com The formation of a RhOH monolayer in perchloric acid begins at a potential of 0.45 V. bg.ac.rs In contrast, the presence of strongly adsorbing sulfate anions alters these processes significantly. mdpi.combg.ac.rs

| Feature | 0.05 M H₂SO₄ | 0.1 M HClO₄ |

| Hydrogen Adsorption/Desorption Range | 0.07 V to 0.30 V | 0.07 V to 0.27 V |

| Hydrogen Adsorption Peak | 0.09 V | 0.12 V |

| Hydrogen Desorption Peak | 0.13 V | - |

| Onset of RhOH Formation | 0.48 V | 0.45 V |

| Anion Adsorption Behavior | Strong | Weak |

| Data sourced from studies on polycrystalline rhodium electrodes. mdpi.combg.ac.rs |

Sulfate anions have a pronounced effect on the electrochemistry of rhodium due to their strong adsorption on the electrode surface. mdpi.combg.ac.rs This strong interaction contrasts with the behavior of weakly adsorbed anions like perchlorate (B79767). mdpi.com The adsorption of sulfate is a key factor that modifies the surface reactions on the rhodium electrode.

Research shows that the onset potential for the formation of rhodium hydroxide (B78521) (RhOH) is shifted to a more positive value by about 30 mV in the presence of strongly adsorbed sulfate anions compared to perchlorate solutions. mdpi.com This indicates that the sulfate layer partially inhibits the initial stages of surface oxidation. Furthermore, studies on single-crystal rhodium electrodes have demonstrated that while the crystallographic orientation of the surface—such as Rh(111), Rh(110), and Rh(100)—affects the quantity of adsorbed sulfate, the nature of the adsorbed species appears to be the same across these low-index planes. researchgate.net

Cyclic Voltammetry Studies in Acidic and Other Electrolyte Solutions

Electrochemical Synthesis and Deposition Research

Rhodium(III) sulfate is a primary component in electrolytes used for rhodium electroplating, a process valued for producing hard, corrosion-resistant, and bright metallic coatings. cecri.res.inresearchgate.net The mechanism of deposition and the quality of the resulting layer are highly dependent on the electrolyte composition and the chemical nature of the rhodium species.

The mechanism of rhodium electrodeposition is significantly influenced by the anions present in the plating bath. In solutions containing sulfate anions, the deposition of rhodium onto substrates like silver and glassy carbon has been shown to follow a three-dimensional (3D) nucleation and growth mechanism. conicet.gov.ar This process occurs at a significant overpotential. This is distinct from deposition in chloride-containing electrolytes, where a two-dimensional (2D) nucleation and growth process is observed. Despite the mechanistic differences, high-quality rhodium electroplates can be successfully obtained from acidic sulfate solutions. researchgate.net

The term "speciation" refers to the different chemical forms of rhodium(III) that can exist in the sulfate solution. These can include various aquo, hydroxo, and sulfato complexes, which may be monomeric or exist as larger oligomeric structures like dimers and trimers. Research has shown that even when rhodium sulfate solutions are prepared from different sources and exhibit different initial speciations, their electrochemical behavior can be remarkably similar and simple. This consistency allows for the reliable production of good quality rhodium electroplates. The specific nature of the rhodium sulfate complex in the electrolyte can be engineered to produce deposits with improved characteristics, such as enhanced brightness and reduced internal stress.

Electrodeposition of Rhodium Adlayers from Sulfate Solutions

Fundamental Studies of Oxygen Reduction Reaction on Rhodium Electrodes in Sulfate Media

The oxygen reduction reaction (ORR) is a critical process in energy conversion devices like fuel cells. Rhodium is an active catalyst for this reaction, and its performance is strongly affected by the electrolyte environment.

Studies on polycrystalline rhodium electrodes in 0.05 M H₂SO₄ have provided fundamental insights into the ORR. mdpi.combg.ac.rs The reaction in this medium proceeds through a 4-electron pathway, producing water as the final product. mdpi.comresearchgate.net However, the strong adsorption of sulfate anions on the rhodium surface significantly hinders the ORR. mdpi.combg.ac.rsbg.ac.rs This inhibition results in lower catalytic activity compared to that observed in non-adsorbing perchloric acid or in alkaline media like sodium hydroxide. mdpi.com

The reduced activity in sulfate media is quantitatively reflected in key kinetic parameters. The Tafel slopes, which indicate reaction kinetics, are higher in sulfuric acid than in perchloric acid, signifying a slower reaction rate. mdpi.combg.ac.rs The onset potential for the ORR, which marks the beginning of the reaction, is also less favorable in sulfuric acid.

| Electrolyte | Onset Potential for ORR (V) | Half-Wave Potential (V) | Relative Activity |

| 0.1 M NaOH | 0.90 | - | Highest |

| 0.1 M HClO₄ | 0.85 | - | Intermediate |

| 0.05 M H₂SO₄ | 0.74 | - | Lowest |

| Data from rotating disc electrode measurements on polycrystalline rhodium. mdpi.com |

This lower activity is attributed to the sulfate anions occupying active sites on the rhodium surface, thereby impeding the adsorption and subsequent reduction of oxygen molecules. mdpi.com

Electrochemical Behavior in Room Temperature Ionic Liquids (RTILs)

The investigation of rhodium(III) sulfate's electrochemical behavior specifically within Room Temperature Ionic Liquids (RTILs) is a developing area of research. Consequently, detailed studies focusing exclusively on the rhodium(III) sulfate salt in these neoteric solvents are not extensively documented in publicly available literature. However, significant insights can be drawn from research on other rhodium(III) salts, primarily rhodium(III) chloride, which serves as a valuable proxy for understanding the general electrochemical characteristics of the Rh(III) ion in various RTIL systems.

Room Temperature Ionic Liquids are valued in electrochemistry for their unique properties, including wide electrochemical windows, low vapor pressure, and high ionic conductivity, which make them suitable for the electrodeposition of reactive metals that are otherwise difficult to plate from aqueous solutions. mdpi.comscispace.commit.edu The behavior of any metal ion, including Rh(III), is profoundly influenced by the specific combination of the RTIL's cation and anion, as this determines the coordination chemistry of the metal ion in the solution. scispace.com

Studies involving Rh(III) in the common imidazolium-based ionic liquid 1-butyl-3-methylimidazolium chloride ([bmim]Cl) show that Rh(III) forms stable chloro-complexes, such as [RhCl₆]³⁻. researchgate.net The high stability of these complexes hinders the direct reduction of Rh(III) to its metallic state (Rh(0)) on an electrode surface. researchgate.net In fact, electrolysis of Rh(III) chloride in [bmim]Cl did not result in the deposition of rhodium metal. researchgate.net

Conversely, when the anion of the ionic liquid is less coordinating, such as hexafluorophosphate (B91526) ([PF₆]⁻) or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), the electrodeposition of rhodium metal becomes feasible. researchgate.netresearchgate.net For instance, metallic rhodium was successfully deposited from both [bmim]PF₆ and [bmim]NTf₂ at a potential of -0.8 V (vs. Pd). researchgate.net In a 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIm]NTf₂) solution, the reduction of Rh(III) to rhodium metal was observed via cyclic voltammetry with a cathodic peak at -0.39 V. researchgate.net This indicates that the RTIL anion plays a critical role in the solvation shell of the Rh(III) ion and directly impacts its reduction potential.

Beyond imidazolium-based RTILs, phosphonium-based ionic liquids have also been explored. Research into the electrochemistry of Rh(III) in a trihexyl(tetradecyl)phosphonium-based RTIL (Cyphos IL 104®) has been conducted, demonstrating the versatility of these solvents for rhodium electrochemistry. mdpi.comresearchgate.net

The following table summarizes key findings from electrochemical studies of Rh(III) in various RTILs. It is important to note that the rhodium source in these studies was typically RhCl₃, not Rh₂(SO₄)₃.

Interactive Table: Electrochemical Data for Rh(III) in Various Room Temperature Ionic Liquids

| Rhodium Salt | Ionic Liquid (RTIL) | Working Electrode | Key Findings | Reference |

| RhCl₃ | 1-butyl-3-methylimidazolium chloride ([bmim]Cl) | Glassy Carbon | Formation of stable Rh(III) chloro-complexes; no metal deposition observed. | researchgate.net |

| RhCl₃ | 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) | Not Specified | Successful electrodeposition of metallic rhodium at -0.8 V (vs. Pd). | researchgate.net |

| RhCl₃ | 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim]NTf₂) | Not Specified | Successful electrodeposition of metallic rhodium at -0.8 V (vs. Pd). | researchgate.net |

| Rh(III) salt | 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIm]NTf₂) | Platinum | Reduction peak (Rh³⁺/Rh) observed at -0.39 V; diffusion coefficient of Rh(III) found to be ~10⁻⁷ cm²/s. | researchgate.net |

| Rh(III) salt | Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate (Cyphos IL 104®) | Not Specified | Feasibility of Rh(III) electrochemistry and deposition demonstrated. | mdpi.comresearchgate.net |

Catalytic Applications of Rhodium Iii Sulfate and Derived Systems

Homogeneous Catalysis Utilizing Rhodium(III) Sulfate (B86663) Precursors

Rhodium(III) sulfate is a versatile precursor for generating homogeneous catalysts. sigmaaldrich.comsigmaaldrich.com Its high solubility in aqueous solutions facilitates its use in various synthetic procedures. researchgate.net The compound can be reduced to lower oxidation state rhodium species or undergo substitution reactions where the sulfate ligands are replaced by other functional groups to form catalytically active complexes. vulcanchem.com

Rhodium-based catalysts are extensively used in hydrogenation reactions, and rhodium(III) sulfate can serve as a precursor for these catalysts. vulcanchem.comsigmaaldrich.com In the field of asymmetric hydrogenation, which is crucial for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries, rhodium catalysts play a pivotal role. pmarketresearch.comlu.ch These reactions involve the use of molecular hydrogen to reduce prochiral substrates like olefins, ketones, and imines, leading to the formation of chiral products. lu.ch